(2R)-2-Amino-2-(3-chloro-2-fluorophenyl)ethan-1-ol
Description
Properties
IUPAC Name |
(2R)-2-amino-2-(3-chloro-2-fluorophenyl)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClFNO/c9-6-3-1-2-5(8(6)10)7(11)4-12/h1-3,7,12H,4,11H2/t7-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUGSNFQSUXFGGZ-ZETCQYMHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)F)C(CO)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)F)[C@H](CO)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as 3-chloro-2-fluoroaniline and glycidol.
Reaction Steps:
Industrial Production Methods
In an industrial setting, the synthesis of (2R)-2-Amino-2-(3-chloro-2-fluorophenyl)ethan-1-ol may involve:
Large-scale reactors: To handle the exothermic nature of the reaction.
Automated purification systems: For efficient isolation and purification of the product.
Quality control measures: To ensure the enantiomeric purity and overall quality of the compound.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde under appropriate conditions.
Reduction: The compound can undergo reduction reactions, particularly at the aromatic ring or the amino group.
Substitution: The chlorine and fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) can be used.
Reduction: Catalysts like Pd/C (Palladium on carbon) or reagents like NaBH₄ (Sodium borohydride) are commonly employed.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the halogen atoms.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of reduced aromatic rings or amines.
Substitution: Formation of substituted phenyl derivatives with various functional groups.
Scientific Research Applications
Chemistry
Stereochemistry Studies: The chiral nature of the compound makes it a valuable subject for studying stereochemical effects in reactions.
Reactivity Studies: Its unique functional groups allow for diverse chemical transformations, making it a useful model compound in organic synthesis.
Biology
Enzyme Inhibition: The compound can be used to study enzyme inhibition mechanisms, particularly those involving amino and hydroxyl groups.
Biochemical Pathways: It can serve as a probe to investigate biochemical pathways involving substituted phenyl compounds.
Medicine
Drug Development: The compound’s structure is similar to various pharmacologically active molecules, making it a potential lead compound in drug discovery.
Pharmacokinetics: Studies on its absorption, distribution, metabolism, and excretion can provide insights into the behavior of similar therapeutic agents.
Industry
Material Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Catalysis: Its functional groups make it a candidate for use in catalytic processes, particularly those involving chiral catalysts.
Mechanism of Action
The mechanism by which (2R)-2-Amino-2-(3-chloro-2-fluorophenyl)ethan-1-ol exerts its effects involves interactions with molecular targets such as enzymes or receptors. The amino and hydroxyl groups can form hydrogen bonds with active sites, while the aromatic ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Structural and Functional Comparisons with Similar Compounds
Substituent Effects on Reactivity and Yield
Halogenated Phenyl Derivatives
- 2-Amino-2-(2-chlorophenyl)ethan-1-ol: In Mn-catalyzed oxazole synthesis, this compound yielded 56% of product O32. The ortho-chloro group introduces steric hindrance, reducing efficiency compared to para-substituted analogs .
- 2-Amino-2-(4-fluorophenyl)ethan-1-ol: The para-fluoro group, being electron-withdrawing, enhanced reactivity, yielding 84% of product O36 under identical conditions .
- (2R)-2-Amino-2-(3-chloro-2-fluorophenyl)ethan-1-ol: The combined meta-chloro and ortho-fluoro substituents likely create a balanced electronic profile. While direct yield data are unavailable, its structural similarity to high-yield para-substituted analogs suggests moderate to high reactivity in coupling reactions .
Brominated Analogs
- (2R)-2-Amino-2-(3-bromo-5-chlorophenyl)ethan-1-ol hydrochloride (CAS: 2408937-02-8): Bromine’s larger atomic radius increases molecular weight (287.98 g/mol) and may alter binding affinity in biological targets compared to the lighter chloro-fluoro derivative .
Fluorinated Derivatives with Strong EWGs
Stereochemical Influences
- (S)-2-Amino-2-(3-chloro-2-fluorophenyl)ethan-1-ol hydrochloride (CAS: 1391506-22-1): The S-enantiomer is structurally analogous but may exhibit divergent biological activity. For example, in proteolysis-targeting chimeras (PROTACs), the (S)-enantiomer of a related 3-chlorophenyl derivative was used to optimize antitumor activity .
- (2R)-2-Amino-2-(4-bromophenyl)ethan-1-ol (CAS: 354153-64-3): The R-configuration here is critical for chiral resolution in drug intermediates, highlighting the importance of stereochemistry in pharmacological applications .
Physicochemical Properties
Biological Activity
The compound (2R)-2-Amino-2-(3-chloro-2-fluorophenyl)ethan-1-ol , with the CAS number 1213319-67-5, is a chiral amino alcohol that has garnered interest in various biological studies. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and potential therapeutic applications based on available research findings.
Basic Information
| Property | Value |
|---|---|
| Common Name | This compound |
| Molecular Formula | CHClFNO |
| Molar Mass | 189.61 g/mol |
| CAS Number | 1213319-67-5 |
Structural Characteristics
The compound features a chiral center at the second carbon atom and contains a chloro and a fluoro substituent on the phenyl ring, which may influence its biological interactions and efficacy.
Research indicates that compounds similar to this compound can interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The presence of the amino group suggests potential activity as an agonist or antagonist in neurotransmitter systems.
In Vitro Studies
- Cell Migration Inhibition : Studies have shown that certain analogues exhibit migrastatic activity, inhibiting the migration of melanoma cells (BLM) in vitro. The compound's structural modifications can significantly affect its potency in this regard .
- Actin Polymerization : Similar compounds have been observed to inhibit actin polymerization, impacting cytoskeletal dynamics. This mechanism is crucial in cancer metastasis and cell motility .
- Cytotoxicity Assessment : The cytotoxic effects of this compound were evaluated using the WST-1 viability assay. Results indicated variable cytotoxicity depending on concentration and cell type, with some derivatives showing lower toxicity compared to established reference compounds like cytochalasin B .
Case Study 1: Anticancer Activity
In a recent study, various cytochalasin analogues were tested for their effects on human melanoma cells. Compounds with structural similarities to this compound demonstrated significant inhibition of cell migration and proliferation at specific concentrations, suggesting potential use as anticancer agents .
Case Study 2: Neurotransmitter Modulation
Another study explored the effects of similar compounds on neurotransmitter systems. The findings indicated that modifications in the amino alcohol structure could enhance binding affinity to serotonin receptors, which may have implications for developing treatments for mood disorders .
Q & A
Q. What are the common synthetic routes for (2R)-2-Amino-2-(3-chloro-2-fluorophenyl)ethan-1-ol?
The compound is typically synthesized via asymmetric reduction of a ketone precursor. For example, sodium borohydride (NaBH₄) in ethanol can reduce a chiral α-amino ketone intermediate, with the stereochemistry controlled by chiral auxiliaries or catalysts. Purification often involves recrystallization or chromatography using silica gel. Reaction yields depend on solvent polarity and temperature gradients during crystallization .
Q. What spectroscopic techniques are recommended for structural characterization?
Key techniques include:
- ¹H/¹³C NMR : Assign peaks for the aromatic protons (3-chloro-2-fluorophenyl group), hydroxyl (δ ~3.5 ppm), and amine protons (δ ~1.8 ppm). Chiral centers can be confirmed via NOESY or COSY .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ at m/z 230.05).
- IR Spectroscopy : Identifies O-H (~3300 cm⁻¹) and N-H stretches (~1600 cm⁻¹) .
Q. What are the key safety considerations when handling this compound?
Use PPE (gloves, goggles, lab coat) due to potential skin/eye irritation. Work in a fume hood to avoid inhalation of fine particles. Store in airtight containers at 2–8°C, away from oxidizing agents. Waste disposal must comply with local regulations for halogenated organics .
Q. How is the compound’s solubility profile determined experimentally?
Conduct solubility tests in graded solvents (e.g., water, ethanol, DMSO) using UV-Vis spectroscopy or HPLC. For example, low solubility in water (<1 mg/mL) but high in DMSO (>50 mg/mL) may necessitate co-solvents for biological assays .
Advanced Research Questions
Q. How can enantiomeric purity be ensured during synthesis?
Use chiral HPLC with columns like Chiralpak AD-H or OD-H to resolve enantiomers. Asymmetric catalysis (e.g., Corey-Bakshi-Shibata reduction) or enzymatic resolution (lipases) can achieve >99% enantiomeric excess (ee). Monitor ee via polarimetry or circular dichroism (CD) .
Q. What strategies resolve contradictions in reaction yield data across studies?
Systematically evaluate variables:
- Catalyst purity : Trace metals in reagents can alter kinetics.
- Reaction scale : Microscale reactions may overestimate yields due to evaporation losses.
- Analytical methods : Cross-validate yields via gravimetry and HPLC .
Q. How do computational methods aid in predicting stability under varying pH conditions?
Density Functional Theory (DFT) simulations model protonation states of the amine and hydroxyl groups. For example, at pH < 3, the amine group is protonated, increasing solubility. Molecular dynamics (MD) simulations predict aggregation tendencies in aqueous buffers .
Q. What role does the chloro-fluoro substitution pattern play in bioactivity?
The 3-chloro-2-fluoro group enhances lipophilicity (logP ~1.8), improving blood-brain barrier penetration. SAR studies show that replacing chlorine with bulkier halogens (e.g., bromine) reduces target binding affinity by 40–60% .
Methodological Notes
- Contradictions in Evidence : While emphasizes NaBH₄ for reductions, suggests trifluoroacetone intermediates may require alternative reductants (e.g., LiAlH₄).
- Data Gaps : Limited published crystallographic data for this compound; single-crystal X-ray diffraction is recommended for absolute configuration confirmation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
